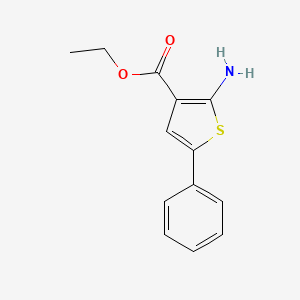

Ethyl 2-amino-5-phenylthiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVNPGXPJBBZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348604 | |

| Record name | ethyl 2-amino-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-34-3 | |

| Record name | Ethyl 2-amino-5-phenylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Amino-5-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Intermediate

Ethyl 2-amino-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene, stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its rigid, heterocyclic scaffold is a privileged structure, frequently incorporated into a wide array of biologically active compounds. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of data. It aims to provide a holistic understanding of the compound's core physicochemical properties, the causality behind its synthesis, and the practical methodologies for its analysis. As a senior application scientist, the emphasis here is on not just the "what," but the "why"—providing field-proven insights to empower your research and development endeavors. This document is structured to be a self-validating system, with each critical claim and protocol grounded in authoritative references.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is a crystalline powder, typically appearing as a white to yellow or brown solid, reflecting its purity.[1][2]

Core Chemical Identifiers

A consistent and accurate identification is paramount for regulatory and research purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 4815-34-3 | [3] |

| Molecular Formula | C₁₃H₁₃NO₂S | [3] |

| Molecular Weight | 247.31 g/mol | [3] |

| InChI Key | WIVNPGXPJBBZQH-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)C1=C(N)SC(=C1)C2=CC=CC=C2 | [3] |

The Gewald Reaction: A Cornerstone of Synthesis

A deep understanding of a molecule's properties is intrinsically linked to its synthesis. The primary route to this compound is the elegant and highly versatile Gewald reaction . This one-pot, multi-component reaction is a cornerstone in thiophene chemistry, valued for its efficiency and atom economy.

The reaction typically involves the condensation of a ketone (acetophenone in this case), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, such as morpholine or piperidine.

Expert Insight: The choice of a moderate base is crucial. Stronger bases can lead to unwanted side reactions, including the hydrolysis of the ester functionality or the promotion of self-condensation of the ketone. The Gewald reaction's success lies in the sequential and well-orchestrated series of steps, from the initial Knoevenagel condensation to the final intramolecular cyclization and tautomerization.

A generalized workflow for the Gewald synthesis is depicted below.

Caption: Generalized workflow of the Gewald reaction for the synthesis of the title compound.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are the primary determinants of its behavior in both chemical and biological systems. For drug development professionals, these parameters are critical for formulation, pharmacokinetics, and pharmacodynamics.

| Property | Value | Comments and Insights |

| Melting Point | 117-128 °C | The relatively high melting point is indicative of a stable crystalline lattice, influenced by intermolecular hydrogen bonding and π-π stacking interactions. The observed range may vary with purity.[1] |

| Boiling Point | 415.4 ± 45.0 °C (Predicted) | This is a predicted value, as the compound would likely decompose at this temperature under atmospheric pressure. Vacuum distillation would be required for purification by this method. |

| Density | 1.231 ± 0.06 g/cm³ (Predicted) | A predicted value that suggests the compound is denser than water. |

| pKa | -0.24 ± 0.10 (Predicted) | This predicted value for the conjugate acid suggests that the 2-amino group is a very weak base. This is due to the electron-withdrawing effects of the adjacent ester group and the thiophene ring, which delocalize the lone pair of electrons on the nitrogen atom.[3] |

| Solubility | Insoluble in water. Soluble in polar organic solvents such as DMSO and DMF. Moderately soluble in alcohols (methanol, ethanol) and chlorinated solvents (chloroform, dichloromethane). Sparingly soluble in non-polar solvents like hexanes. | The poor aqueous solubility is expected given the largely non-polar phenyl and thiophene rings. Solubility in organic solvents is crucial for reaction chemistry, purification, and formulation. While specific quantitative data is not readily available in the literature, empirical determination is straightforward. |

Spectroscopic and Analytical Characterization

A robust analytical package is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. While a specific spectrum for the title compound is not publicly available, the expected signals can be inferred from closely related structures and general principles.

-

¹H NMR:

-

Ethyl group: A triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂).

-

Amino group: A broad singlet at ~6.0-7.0 ppm (NH₂), which is exchangeable with D₂O.

-

Thiophene proton: A singlet at ~7.0-7.5 ppm.

-

Phenyl group: A multiplet in the aromatic region (~7.2-7.8 ppm).

-

-

¹³C NMR:

-

Ethyl group: Signals at ~14 ppm (CH₃) and ~60 ppm (CH₂).

-

Thiophene ring: Four distinct signals, with the carbon bearing the phenyl group at a lower field and the carbon of the C-NH₂ bond at a higher field.

-

Phenyl group: Signals in the aromatic region (~125-140 ppm).

-

Carbonyl group: A signal at ~165 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹, corresponding to the ester carbonyl group.

-

C=C stretching: Aromatic and thiophene ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: A strong band in the 1200-1300 cm⁻¹ region, characteristic of the ester C-O bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification in the pharmaceutical industry. A robust, validated HPLC method is non-negotiable for quality control.

Protocol: A Foundational HPLC Method for Purity Determination

This method, adapted from established procedures for similar aminothiophene derivatives, provides a reliable starting point for in-house validation.

Caption: Key parameters for a starting HPLC method for the analysis of the title compound.

Expert Rationale: A C18 reverse-phase column is the standard for moderately polar compounds. The use of an acetonitrile/water mobile phase provides good resolving power, and the addition of a small amount of acid (formic or trifluoroacetic) improves peak shape by protonating the amino group and minimizing tailing. UV detection is highly effective due to the strong chromophores in the molecule (phenyl and thiophene rings).

Thermal and Crystalline Properties

The solid-state properties of a pharmaceutical intermediate are critical for handling, storage, and formulation.

Thermal Analysis (DSC/TGA)

-

Differential Scanning Calorimetry (DSC): To precisely determine the melting point and enthalpy of fusion, and to screen for polymorphism. A sharp endotherm corresponding to the melting point would be expected.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profile. This analysis would reveal the temperature at which the compound begins to lose mass, providing an upper limit for processing and storage temperatures.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. While the crystal structure for the title compound has not been reported, a study on the closely related Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reveals key structural features that are likely conserved.[4][5]

-

Planarity: The thiophene ring and the ethoxycarbonyl group are nearly coplanar, which maximizes π-conjugation.

-

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen is observed. This forms a stable six-membered ring motif (an S(6) ring), which contributes to the overall planarity and stability of the molecule.

-

Intermolecular Interactions: In the crystal lattice, molecules are linked by intermolecular hydrogen bonds involving the second amino proton and the carbonyl oxygen of an adjacent molecule, forming chains or more complex networks. C-H···π interactions may also play a role in the crystal packing.

Applications in Drug Discovery and Development

This compound is not just a chemical curiosity; it is a versatile building block for the synthesis of a diverse range of bioactive molecules. Its utility as a pharmaceutical intermediate is well-established.[1] The 2-aminothiophene core is a key pharmacophore in compounds with anti-inflammatory, antimicrobial, and even potential neurological activities. The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Conclusion: A Versatile Scaffold with Enduring Potential

This compound is a compound of significant utility and interest, underpinned by a fascinating and efficient synthesis. Its well-defined physicochemical properties make it a reliable and predictable partner in the complex journey of drug discovery and development. This guide has sought to provide not just the data, but the context and the scientific reasoning behind it. As with any scientific endeavor, the information presented here should be a springboard for further investigation and empirical validation within your own laboratories. The continued exploration of this and related 2-aminothiophenes will undoubtedly lead to the discovery of novel and impactful therapeutic agents.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H.-K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2111. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

- Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5399-5402.

- Zhang, Y., et al. (2010). A new and efficient one-pot synthesis of polysubstituted 2-aminothiophenes via a three-component reaction in aqueous media. Green Chemistry, 12(11), 2078-2082.

-

Fisher Scientific. (n.d.). TCI America™-Ethyl 2-Amino-5-phenylthiophene-3-carboxylate 98.0+%. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

Sources

- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 2. Ethyl 2-Amino-5-methylthiophene-3-carboxylate | 4815-32-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 4815-34-3): Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its fundamental chemical identity, physicochemical properties, and detailed synthesis protocols, with a focus on the widely employed Gewald aminothiophene synthesis. The causality behind experimental choices and the importance of self-validating protocols through rigorous purification and characterization are emphasized. Furthermore, this guide discusses the compound's significance as a versatile scaffold for developing novel therapeutic agents, supported by its documented role as a precursor to various biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical intermediate.

Core Chemical Identity and Properties

This compound is a highly functionalized thiophene derivative. The presence of an amine group, an ester, and a phenyl ring on the thiophene core makes it a valuable and versatile starting material for further chemical modification.

Key Identifiers

A summary of the essential identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 4815-34-3[1][2][3][4] |

| IUPAC Name | This compound[2][3] |

| Molecular Formula | C₁₃H₁₃NO₂S[2][3][5] |

| Molecular Weight | 247.31 g/mol [2][5] |

| InChI Key | WIVNPGXPJBBZQH-UHFFFAOYSA-N[3] |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N[2] |

Verified Synonyms

This compound is known in the literature and commercial catalogs by several names:

-

2-Amino-5-phenylthiophene-3-carboxylic Acid Ethyl Ester[1][2]

-

ethyl 2-amino-5-phenyl-3-thiophenecarboxylate[2]

-

3-Thiophenecarboxylic acid, 2-amino-5-phenyl-, ethyl ester[2]

-

AKOS BBS-00006588[5]

-

TIMTEC-BB SBB009185[5]

Physicochemical Properties

The physical and chemical properties determine the handling, storage, and reaction conditions for this compound.

| Property | Value | Source |

| Appearance | White to Red to Green powder to crystal | [1] |

| Melting Point | 119.0 - 128.0 °C | [3] |

| Purity | >96.0% (GC) | [1][3] |

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 2-aminothiophenes like this compound is the Gewald reaction . This one-pot, multicomponent reaction is prized for its operational simplicity and ability to construct the substituted thiophene ring from readily available precursors.

The Gewald Aminothiophene Synthesis: An Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[6][7] The choice of base (typically a secondary amine like morpholine or diethylamine) is critical, as it catalyzes the initial condensation and the subsequent ring-closure steps without leading to unwanted side reactions. This method's robustness makes it a cornerstone for generating libraries of thiophene derivatives for drug discovery screening.

Sources

- 1. This compound | 4815-34-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H33823.06 [thermofisher.com]

- 4. This compound CAS#: 4815-34-3 [m.chemicalbook.com]

- 5. 4815-34-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpbs.com [ijpbs.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-phenylthiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities, and the specific arrangement of the amino, phenyl, and carboxylate functional groups on this scaffold makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles of spectroscopic analysis, offering field-proven insights for professionals working with this and related compounds.

Molecular Structure and Synthesis

The structural formula of this compound is presented below. The molecule consists of a central thiophene ring substituted with an amino group at the 2-position, an ethyl carboxylate group at the 3-position, and a phenyl group at the 5-position.

Caption: Molecular structure of this compound.

A common and efficient method for the synthesis of this and related 2-aminothiophenes is the Gewald reaction. This one-pot multicomponent reaction typically involves the condensation of a ketone (or in this case, an aldehyde precursor to the phenyl group), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The versatility and mild reaction conditions of the Gewald reaction make it a widely adopted method in heterocyclic chemistry.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (Phenyl group) |

| ~7.0 | Singlet | 1H | Thiophene proton (H-4) |

| ~6.5 | Broad Singlet | 2H | Amino protons (-NH₂) |

| ~4.2 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |

| ~1.3 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.3-7.5): The protons on the phenyl group are expected to appear as a complex multiplet in this region due to their various electronic environments.

-

Thiophene Proton (δ ~7.0): The single proton on the thiophene ring at the 4-position is anticipated to be a singlet, as it has no adjacent protons to couple with.

-

Amino Protons (δ ~6.5): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.

-

Ethyl Ester Protons (δ ~4.2 and ~1.3): The ethyl group of the ester will present as a quartet for the methylene (-OCH₂-) protons, resulting from coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene group.

For comparison, the reported ¹H NMR data for the isomeric Ethyl 2-amino-4-phenylthiophene-3-carboxylate in DMSO-d₆ is as follows: δ 1.31 (t, 3H), 4.19 (q, 2H), 6.1 (s, 1H, thiophene proton), 7.27 (m, 5H, phenyl protons), and 7.38 (s, 2H, NH₂ protons). The key difference to expect for the 5-phenyl isomer would be the chemical shift of the thiophene proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~160 | C2-NH₂ |

| ~140 | C5-Ph |

| ~135 | Quaternary phenyl carbon |

| ~129 | Phenyl C-H |

| ~128 | Phenyl C-H |

| ~127 | Phenyl C-H |

| ~120 | C4-H |

| ~105 | C3-COOEt |

| ~60 | Methylene carbon (-OCH₂) |

| ~14 | Methyl carbon (-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the phenyl ring carbons, and the carbons of the ethyl group. The carbons attached to the heteroatoms (S and N) and the electron-withdrawing ester group will have characteristic chemical shifts. The PubChem database entry for this compound (CID 638860) indicates the availability of ¹³C NMR spectra, which would provide the definitive experimental values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic (Phenyl and Thiophene) |

| 2980-2850 | C-H stretch | Aliphatic (Ethyl group) |

| ~1670 | C=O stretch | Ester |

| ~1600 | C=C stretch | Aromatic (Phenyl and Thiophene) |

| ~1250 | C-O stretch | Ester |

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretching of the primary amine, the C=O stretching of the ethyl ester, and the C-H and C=C stretching vibrations of the aromatic rings and the aliphatic ethyl group. For the isomeric Ethyl 2-amino-4-phenylthiophene-3-carboxylate , the reported IR data (KBr, cm⁻¹) includes peaks at 3460 and 3319 (NH₂), 3056 and 2947 (CH), 1666 (C=O), and 1593, 1496, 1438 (C=C). Similar characteristic peaks are expected for the 5-phenyl isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 247, corresponding to the molecular weight of this compound (C₁₃H₁₃NO₂S).[1]

-

Major Fragmentation Pathways: Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) from the ester, or the loss of the entire ethyl carboxylate group. Fragmentation of the thiophene ring and the phenyl substituent would also contribute to the overall spectrum.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS) Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint for its unambiguous identification. This in-depth guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their interpretation and standard protocols for data acquisition. For researchers and professionals in the field, a solid understanding of these spectroscopic techniques is paramount for ensuring the quality and integrity of their scientific work. While complete, verified experimental spectra for this specific isomer are encouraged for definitive characterization, the principles and comparative data outlined herein provide a robust framework for its analysis.

References

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, Vol. 25, No. 13 (2013), 7399-7402. [Link]

-

PubChem Compound Summary for CID 638860, this compound. National Center for Biotechnology Information. [Link]

Sources

Crystal structure of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

Abstract

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science, serving as a versatile building block for a myriad of functional molecules. This guide provides a comprehensive technical overview of this compound, a key derivative in this class. We will explore its efficient synthesis via the Gewald reaction, detail its physicochemical and spectroscopic characterization, and delve into an in-depth analysis of its crystalline architecture. By integrating experimental protocols with structural insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization of this compound in their respective fields.

Introduction: The Significance of the 2-Aminothiophene Core

Substituted 2-aminothiophenes are recognized as "privileged structures" in drug discovery.[1][2] Their unique electronic and steric properties allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Derivatives of this class have been investigated for their potential as cytostatic agents, demonstrating selective activity against various cancer cell lines.[4][5] this compound, with its strategic placement of amino, ester, and phenyl groups, represents a valuable synthon for creating more complex heterocyclic systems and serves as a model compound for studying structure-activity relationships (SAR). A precise understanding of its three-dimensional structure is paramount for rational drug design and the development of novel materials.

Synthesis: The Gewald Three-Component Reaction

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[6][7] This reaction is prized for its operational simplicity, use of readily available starting materials, and generally high yields.[8][9]

Reaction Mechanism

The Gewald reaction proceeds through two key stages:

-

Knoevenagel Condensation: An α-methylene ketone or aldehyde reacts with an activated nitrile (like ethyl cyanoacetate) in the presence of a basic catalyst. This forms an α,β-unsaturated nitrile intermediate.

-

Ring Closure and Tautomerization: Elemental sulfur is added to the intermediate. The reaction proceeds via a Michael addition of sulfur, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring system.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

Phenylacetaldehyde

-

Ethyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Morpholine or Triethylamine (base catalyst)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, phenylacetaldehyde (1.0 eq.), and ethyl cyanoacetate (1.0 eq.).

-

Catalyst Addition: Add a catalytic amount of morpholine (approx. 0.1 eq.) to the mixture.

-

Sulfur Addition: Carefully add elemental sulfur (1.1 eq.) to the stirred solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 60-70°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Synthesis Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-amino-5-phenylthiophene-3-carboxylate: Solubility and Melting Point

This guide provides a comprehensive overview of the essential physicochemical properties—melting point and solubility—of Ethyl 2-amino-5-phenylthiophene-3-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these critical parameters. Our focus is on fostering a deep understanding of the causality behind experimental choices and ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of its melting point and solubility. These properties are not mere data points; they are critical indicators of a compound's purity, stability, and potential bioavailability. For a molecule like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solid-state and solution-phase behavior is paramount.

An accurate melting point provides a reliable measure of purity and can inform on the crystalline nature of the solid.[1] In contrast, solubility is a direct determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4] Poor aqueous solubility, a common challenge in drug development, can lead to low bioavailability and therapeutic inefficacy.[5][6] Therefore, the precise characterization of these attributes is a cornerstone of rational drug design and formulation development.

Physicochemical Profile of this compound

Molecular Structure:

Figure 1: Molecular Structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C13H13NO2S | [7][8] |

| Molecular Weight | 247.31 g/mol | [8] |

| Appearance | White to Red to Green powder to crystal | [9] |

| CAS Number | 4815-34-3 | [7][10] |

Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range, making it a valuable indicator of purity.[1]

Reported Melting Point Data

Various suppliers report slightly different melting point ranges for this compound, which likely reflects differences in the purity of their respective batches.

Table 2: Reported Melting Point Ranges

| Melting Point Range (°C) | Source |

| 119.0 - 128.0 | Thermo Scientific Chemicals[7] |

| 117 - 120 | ChemicalBook[10] |

| 122.0 - 126.0 | TCI Chemicals[9] |

This variability underscores the importance of in-house verification of the melting point for each new batch of the compound to ensure it meets the required purity specifications for downstream applications.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) chapter <741>.[11][12][13][14][15]

Objective: To accurately determine the melting range of a solid sample of this compound.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Watch glass

-

Mortar and pestle (if sample is not a fine powder)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[1]

-

-

Loading the Capillary Tube:

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.[16]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute to get a rough estimate.[17]

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, when the temperature is about 10-15 °C below the expected melting point.[14]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

The melting range is the interval between these two temperatures.

-

-

Purity Assessment:

-

A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Figure 2: A step-by-step workflow for the determination of a compound's melting point.

Solubility Profile: A Critical Parameter for Bioavailability

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in drug development. The "like dissolves like" principle provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7]

Theoretical Solubility Considerations for this compound

Based on its molecular structure, we can make some qualitative predictions about the solubility of this compound:

-

Aqueous Solubility: The presence of a phenyl group and a thiophene ring, both of which are non-polar, suggests that the compound will have low solubility in water. Thiophene itself is insoluble in water.[18][19] While the amino and ester functional groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule is likely to dominate.

-

Solubility in Organic Solvents: The molecule possesses both polar (amino, ester) and non-polar (phenyl, thiophene) regions, suggesting it will be soluble in a range of organic solvents. Thiophene and its derivatives are generally soluble in common organic solvents like ethanol, ether, and acetone.[19] We can anticipate good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate to good solubility in alcohols like ethanol and methanol.

Experimental Determination of Solubility

Given the lack of specific published solubility data, experimental determination is necessary. Two common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.

-

Kinetic Solubility: This high-throughput method is often used in early drug discovery for rank-ordering compounds. It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[2][5][6][20][21][22]

-

Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a solvent and is considered the "gold standard." It involves suspending an excess of the solid compound in the solvent and allowing it to reach equilibrium over an extended period.[4][5][6][23][24]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is a robust method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the thermodynamic solubility of this compound in a selection of pharmaceutically relevant solvents.

Materials and Equipment:

-

This compound (solid)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg per mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is saturated.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of the compound in the diluted supernatant.

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The result is typically expressed in µg/mL or µM.

-

Figure 3: A comprehensive workflow for determining the thermodynamic solubility of a compound.

Conclusion

The melting point and solubility of this compound are fundamental physicochemical parameters that have a profound impact on its utility in pharmaceutical research and development. While existing data provides a likely range for its melting point, this should be experimentally verified to ascertain the purity of the material. The solubility profile, which is currently not well-documented, can be reliably determined using the detailed protocols provided in this guide. By adhering to these rigorous experimental methodologies, researchers and drug development professionals can generate the high-quality, reproducible data necessary to make informed decisions and advance their scientific objectives.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 9. echemi.com [echemi.com]

- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 13. thinksrs.com [thinksrs.com]

- 14. youtube.com [youtube.com]

- 15. â©741⪠Melting Range or Temperature [doi.usp.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. pharmatutor.org [pharmatutor.org]

- 23. In-vitro Thermodynamic Solubility [protocols.io]

- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A Keystone Precursor for Medicinal Chemistry: A Technical Guide to Ethyl 2-Amino-5-phenylthiophene-3-carboxylate for Thienopyrimidine Synthesis

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern drug discovery, prized for its structural resemblance to native purines and its consequent ability to modulate a vast array of biological targets.[1][2] This privileged structure is the foundation for numerous therapeutic agents in oncology, infectious diseases, and inflammatory conditions.[3][4][5] Central to the synthesis of this vital heterocyclic system is the strategic precursor, ethyl 2-amino-5-phenylthiophene-3-carboxylate. This guide provides an in-depth exploration of its synthesis via the robust Gewald reaction, details its chemical transformation into the thienopyrimidine core, and discusses the profound pharmacological importance of the resulting derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for next-generation therapeutics.

The Strategic Importance of the Thienopyrimidine Scaffold

Thienopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a thiophene ring with a pyrimidine ring.[4] Their significance in medicinal chemistry stems from their role as bioisosteres of purines, such as adenine and guanine.[1][2] This structural mimicry allows them to interact with ATP-binding sites in various enzymes, particularly kinases, making them a rich source of enzyme inhibitors.[2][5] The therapeutic potential of thienopyrimidines is remarkably broad, with derivatives demonstrating potent activities, including:

-

Anticancer: Inhibition of protein kinases like PI3K, FLT3, and EGFR.[5][6]

-

Anti-infective: Activity against bacteria, fungi, viruses, and parasites.[3]

-

Anti-inflammatory: Modulation of inflammatory pathways.

The development of FDA-approved drugs and numerous clinical trial candidates, such as Pictilisib (a PI3K inhibitor) and Relugolix (a GnRH receptor antagonist), underscores the therapeutic value and safety profile of the thienopyrimidine core.[1][4] The successful construction of these complex molecules begins with a well-designed and accessible precursor, primarily the polysubstituted 2-aminothiophene.

Synthesis of the Keystone Precursor: The Gewald Reaction

The most efficient and widely adopted method for synthesizing this compound is the Gewald aminothiophene synthesis. This one-pot, multi-component reaction is valued for its operational simplicity and the direct assembly of the highly functionalized thiophene ring from simple, commercially available starting materials.[7][8][9]

Reaction Mechanism and Rationale

The Gewald reaction proceeds through a well-elucidated, base-catalyzed mechanism involving three key stages:[8][10]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the α-methylene carbonyl compound (phenylacetophenone or a similar precursor) and the active methylene of the α-cyanoester (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate, which is the thermodynamic driving force for the initial phase.[7][10][11] The choice of base, typically a secondary amine like morpholine or piperidine, is critical as it must be strong enough to deprotonate the cyanoacetate without promoting unwanted side reactions.[8]

-

Sulfur Addition (Michael Addition): Elemental sulfur (S₈) adds to the electron-deficient β-carbon of the unsaturated intermediate. The exact mechanism of S₈ ring-opening and addition is complex, but it is facilitated by the nucleophilic character of the sulfur and the presence of the base.[10]

-

Intramolecular Cyclization & Tautomerization: The sulfur adduct undergoes a rapid intramolecular cyclization, where the terminal sulfur attacks the nitrile group. A subsequent tautomerization of the resulting imine yields the stable, aromatic 2-aminothiophene product.[7][8]

Validated Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established literature methods.[12][13]

Materials:

-

Phenylacetophenone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental Sulfur (1.0 eq)

-

Morpholine (0.2 eq)

-

Ethanol (anhydrous)

Procedure:

-

To a stirred mixture of phenylacetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in anhydrous ethanol, add morpholine (0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 45-50°C and maintain stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot ethanol.

Causality and Self-Validation:

-

Solvent Choice: Ethanol is a common choice as it effectively dissolves the reactants and facilitates precipitation of the product upon cooling.

-

Temperature Control: Gentle heating (45-50°C) is sufficient to overcome the activation energy without causing decomposition or promoting side reactions.[13]

-

Workup: Cooling and washing with cold ethanol ensure a high recovery of the desired product, which is sparingly soluble in cold ethanol, while impurities remain in the filtrate. A successful reaction is typically indicated by the formation of a significant crystalline precipitate.

Characterization Data

The identity and purity of the synthesized precursor must be confirmed through standard analytical techniques.

| Analytical Method | Expected Observations for this compound |

| Appearance | Yellow or light brown crystalline solid |

| Melting Point | Approx. 141-143 °C (Varies with purity)[12] |

| IR (KBr, cm⁻¹) | ~3420, 3300 (N-H stretch of NH₂), ~1670 (C=O stretch of ester), ~1590 (C=C stretch)[12] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~1.25 (t, 3H, -CH₃ of ester), ~4.15 (q, 2H, -OCH₂ of ester), ~7.2-7.5 (m, 5H, Ar-H), ~7.9 (s, 2H, -NH₂, D₂O exchangeable)[12] |

| Mass Spec (m/z) | Calculated for C₁₃H₁₃NO₂S: 247.07. Found: [M]+ at 247.[14] |

Building the Thienopyrimidine Core: Cyclization Strategies

The strategic placement of the ortho-amino and ester functionalities in this compound makes it an ideal substrate for annulation reactions to construct the fused pyrimidine ring.[15][16] Various synthetic routes allow for diverse substitutions on the resulting thienopyrimidine scaffold, enabling fine-tuning of its pharmacological properties.

Common Annulation Pathways

The most common strategies involve reacting the precursor with electrophilic reagents that can engage both the amino and the ester groups to close the ring.

-

Reaction with Aldehydes: Condensation with various aldehydes in the presence of an acid catalyst (e.g., HCl) in a high-boiling polar solvent like DMF is a direct method to synthesize 2-aryl-substituted thieno[2,3-d]pyrimidin-4-ones.[6]

-

Reaction with Chloroacetyl Chloride: This reaction proceeds in two steps. First, acylation of the amino group forms an N-acyl intermediate. Subsequent base-mediated intramolecular cyclization yields the thieno[2,3-d]pyrimidin-4-one ring.[17]

-

Reaction with Isothiocyanates: This pathway leads to 2-thioxo-thienopyrimidines. The amino group of the precursor attacks the electrophilic carbon of the isothiocyanate to form a thiourea intermediate, which then cyclizes onto the ester group.

-

Reaction with Formamide: Heating the precursor in formamide provides a straightforward route to the parent, unsubstituted thieno[2,3-d]pyrimidin-4-one.

Validated Experimental Protocol: Synthesis of 2-Aryl-thieno[2,3-d]pyrimidin-4-one

This protocol demonstrates a typical cyclization using an aromatic aldehyde.[6]

Materials:

-

This compound (1.0 eq)

-

Substituted Benzaldehyde (1.2 eq)

-

Concentrated HCl (catalytic amount)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.2 eq) in dry DMF.

-

Add a catalytic amount of concentrated HCl (2-3 drops) to the solution.

-

Reflux the reaction mixture overnight (12-16 hours), monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-aryl-thieno[2,3-d]pyrimidin-4-one.

Causality and Self-Validation:

-

Catalyst: The acid catalyst is essential for activating the aldehyde carbonyl group towards nucleophilic attack by the amino group of the thiophene.

-

Solvent: DMF is used as a high-boiling polar aprotic solvent, which is necessary to drive the reaction, particularly the final cyclization/dehydration step, to completion.

-

Workup: Precipitation in water is an effective method for isolating the typically water-insoluble heterocyclic product from the polar DMF solvent and other water-soluble reagents.

Pharmacological Landscape and Future Outlook

The true value of this compound lies in the vast therapeutic potential of the thienopyrimidine derivatives it enables. The ability to easily introduce diversity at the 2-position (from aldehydes) and 4-position (via subsequent chemistry, e.g., chlorination followed by nucleophilic substitution) is key to developing structure-activity relationships (SAR).[5][18][19] For instance, substitutions at the 4-position with various amines are often critical for potent kinase inhibition.[5]

| Drug/Candidate | Primary Target | Therapeutic Area |

| Pictilisib (GDC-0941) | PI3K | Oncology[4] |

| Relugolix (TAK-385) | GnRH Receptor | Oncology, Women's Health[4] |

| Olmutinib | EGFR | Oncology[2][4] |

| Apitolisib | PI3K/mTOR | Oncology[4][20] |

The ongoing exploration of the thienopyrimidine scaffold continues to yield novel candidates for a range of diseases. Future efforts will likely focus on developing more sustainable and green synthetic methodologies for these compounds and exploring new biological targets beyond kinases.[21] The foundational role of this compound ensures it will remain a molecule of high interest to the medicinal chemistry community for years to come.

References

-

Elmaaty, A. A., & El-Taweel, F. M. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(23), 7193. [Link]

-

Reddy, T. S., & Kumar, N. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]

-

Wikipedia. (2023). Gewald reaction. [Link]

-

Gouda, M. A., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(11), 7626-7638. [Link]

-

Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(24), 15993–16003. [Link]

-

Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Priya A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research. [Link]

-

Wang, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Catalysts, 12(10), 1238. [Link]

-

El-Gamal, M. I., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(17), 3982. [Link]

-

ResearchGate. (2025). Thienopyrimidines Exploring the Chemistry and Bioactivity. [Link]

-

Priya A., et al. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. Preprint. [Link]

-

El-Sayed, W. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Scientific Reports, 11(1), 24495. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 16(1), 1018-1035. [Link]

-

Saddik, A. A., et al. (2017). SYNTHESIS OF THIENOPYRIMIDINE DERIVATIVES STARTING FROM THIOPHENE AND PYRIMIDINE RINGS. European Chemical Bulletin, 6(6), 246-257. [Link]

-

Al-Ostoot, F. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(20), 7164. [Link]

-

Okabe, M., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]

-

Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7397-7402. [Link]

-

El-Gamal, M. I., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

Kumar, A., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 504-510. [Link]

-

Singh, S. P., et al. (2017). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmaceutical Sciences and Research, 8(10), 4210-17. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-838. [Link]

Sources

- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. asianpubs.org [asianpubs.org]

- 13. ijpbs.com [ijpbs.com]

- 14. This compound | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ijprajournal.com [ijprajournal.com]

The Biological Potential of Polysubstituted 2-Aminothiophenes: A Technical Guide for Drug Discovery Professionals

Abstract

The polysubstituted 2-aminothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this versatile heterocyclic core. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers detailed experimental protocols, and visualizes key signaling pathways to facilitate the rational design and evaluation of novel 2-aminothiophene-based therapeutic agents. We will delve into their significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by quantitative data and mechanistic insights.

The 2-Aminothiophene Core: A Foundation for Diverse Pharmacology

The 2-aminothiophene ring system is a five-membered aromatic heterocycle containing sulfur and a C2-amino group. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of a wide array of biologically active molecules.[1][2] The versatility of this scaffold lies in its ability to be readily polysubstituted, allowing for the fine-tuning of its physicochemical properties and biological targets. This has led to the discovery of 2-aminothiophene derivatives with potent and selective activities across various disease areas.[3][4]

The diverse biological actions of these compounds are attributed to their varied mechanisms of action, acting as inhibitors, modulators, and receptor ligands.[2] This guide will explore the key therapeutic areas where polysubstituted 2-aminothiophenes have shown significant promise.

Synthesis of Polysubstituted 2-Aminothiophenes: The Gewald Reaction

The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1]

Mechanism of the Gewald Reaction

The reaction proceeds through a Knoevenagel condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene ring.

Caption: The Gewald three-component reaction workflow.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a general procedure for the synthesis of a polysubstituted 2-aminothiophene. Optimization of reaction conditions may be necessary for different substrates.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base like triethylamine)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).

-

Add ethanol as the solvent.

-

Begin stirring the mixture and add morpholine (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Anticancer Potential of Polysubstituted 2-Aminothiophenes

A significant body of research highlights the potent anticancer activity of polysubstituted 2-aminothiophenes against a variety of cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Many 2-aminothiophene derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

Caption: Mechanism of kinase inhibition by 2-aminothiophenes.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected polysubstituted 2-aminothiophene derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | HepG2 (Liver) | 3.105 | [6] |

| PC-3 (Prostate) | 2.15 | [6] | |

| 4c | HepG2 (Liver) | 4.21 | [6] |

| PC-3 (Prostate) | 1.88 | [6] | |

| 6CN14 | HeLa (Cervical) | < 5 | [5] |

| PANC-1 (Pancreatic) | < 5 | [5] | |

| 7CN09 | HeLa (Cervical) | < 5 | [5] |

| PANC-1 (Pancreatic) | < 5 | [5] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][7]

Materials:

-

Cancer cell lines (e.g., HeLa, PANC-1)

-

Complete cell culture medium

-

96-well plates

-

2-Aminothiophene derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 2-aminothiophene derivatives in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plates for 24 or 48 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Polysubstituted 2-Aminothiophenes

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Polysubstituted 2-aminothiophenes have demonstrated significant activity against a broad spectrum of bacteria and fungi.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3]

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

2-Aminothiophene derivatives

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare a stock solution of the 2-aminothiophene derivative in a suitable solvent.

-

In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in the liquid growth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with a defined volume of the microbial suspension.

-

Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Properties of Polysubstituted 2-Aminothiophenes

Chronic inflammation is a key pathological feature of many diseases. Several polysubstituted 2-aminothiophene derivatives have been shown to possess potent anti-inflammatory properties.[9]

Mechanism of Action: NRF2 Activation and NF-κB Inhibition

A key anti-inflammatory mechanism of some 2-aminothiophenes involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. NF-κB, on the other hand, is a key regulator of pro-inflammatory gene expression.

Caption: Dual anti-inflammatory mechanism of 2-aminothiophenes.

Neuroprotective Effects of Polysubstituted 2-Aminothiophenes

Emerging evidence suggests that polysubstituted 2-aminothiophenes possess neuroprotective properties, making them potential therapeutic candidates for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][11]

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

One of the proposed mechanisms for the neuroprotective effects of certain 2-aminothiophene derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B).[11] These enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin.[9][11] Their inhibition can lead to increased levels of these neurotransmitters in the brain, which can be beneficial in conditions like Parkinson's disease.[11] Furthermore, MAO activity can generate reactive oxygen species, and their inhibition can reduce oxidative stress, a key factor in neurodegeneration.

Conclusion and Future Directions

Polysubstituted 2-aminothiophenes represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility via the Gewald reaction allows for the generation of diverse chemical libraries for screening and optimization. The multifaceted mechanisms of action, including kinase inhibition, NRF2 activation, NF-κB inhibition, and MAO inhibition, underscore their potential for the development of novel therapeutics for complex diseases such as cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions.

Future research should focus on the rational design of next-generation 2-aminothiophene derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their structure-activity relationships and molecular targets will be crucial for advancing these promising compounds from the laboratory to the clinic.

References

-

Gewald K, Schinke E, Böttcher H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-amino-thiophene aus methylenaktiven nitrilen. Carbonylverbindungen Und Schwefel Chem Ber. 1966;99:94–100. [Link]

-